Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Description
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a brominated benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with a methyl ester group at position 7 and a bromine atom at position 2.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-3H,4-5H2,1H3 |
InChI Key |
JIYGVWAQCAFVCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)CCO2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with a suitably protected o-hydroxybenzoic acid derivative, such as 4-protected amino-2-hydroxybenzoic acid or ester (e.g., methyl ester). The protection of the amino group (e.g., as a carbamate or acetamide) prevents undesired side reactions during halogenation and cyclization steps.
Selective Halogenation at the Aromatic Ring
The critical step involves introducing a bromine atom at the 4-position of the benzofuran core. This is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent, such as acetic acid or chloroform .
- Use of NBS in acetic acid facilitates regioselective bromination at the aromatic ring, especially at the position ortho to hydroxyl groups, aided by the activating effect of the hydroxyl and amino protecting groups.
- Temperature control (0-25°C) ensures selectivity and minimizes polybromination.
- Bromination in ethanol with NBS yields the brominated intermediate 4-bromo-2-hydroxybenzoic acid derivatives with high regioselectivity.
- The presence of hydroxyl groups at the 5-position directs electrophilic substitution to the 4-position.
Data:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NBS | Acetic acid | 0-25°C | ~80% |
Formation of Benzofuran Ring via Cyclization
The brominated intermediate undergoes cyclization to form the benzofuran core. This is achieved through Sonogashira coupling or metal-catalyzed cyclization involving trialkylsilyl acetylene derivatives, such as triethylsilylacetylene , in the presence of palladium and copper catalysts.
- Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
- Co-catalyst: CuI
- Organic base: Triethylamine or diisopropylethylamine
- Solvent: 1,2-dichloroethane or toluene
- Temperature: 80-120°C
- The coupling attaches the alkyne to the aromatic ring, which then undergoes intramolecular cyclization facilitated by the metal catalysts to form the benzofuran ring system.
- This step is crucial for constructing the fused heterocyclic core, with yields often exceeding 70% under optimized conditions.
Data:
| Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Trialkylsilylacetylene | Pd(PPh₃)₄, CuI | Toluene | 80-120°C | 70-85% |
Deprotection and Carboxylate Formation
Post-cyclization, the protecting groups (e.g., amino or ester groups) are removed via hydrolysis or deprotection steps:
- Acidic or basic hydrolysis converts esters to carboxylic acids.
- Amine deprotection is achieved with reagents like trifluoroacetic acid or ammonia, depending on the protecting group.
Subsequently, esterification with methyl alcohol (methanol) under acidic catalysis yields methyl ester derivatives of the benzofuran carboxylic acid.
- Reflux in methanol with sulfuric acid or catalytic amounts of acid
- Reaction time: 4-8 hours
- Typically 80-90% for esterification steps.
Final Purification and Characterization
Purification involves:
- Crystallization from suitable solvents such as ethyl acetate or ethanol.
- Filtration and drying under vacuum.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR)
- Mass spectrometry (MS)
- Elemental analysis
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzofurans.
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with antimicrobial, anticancer, and antiviral activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and biological activities of Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate and related compounds:
Conformational and Electronic Properties
- Dihydrobenzofuran Core : The 2,3-dihydro structure in the target compound and analogs introduces partial saturation, reducing aromaticity and possibly altering π-π stacking interactions. This may influence binding to biological targets compared to fully aromatic benzofurans.
- Ester Position : The 7-carboxylate group in the target compound vs. the 2-carboxylate in Compound 4 () affects molecular dipole moments and hydrogen-bonding capabilities, which are critical for receptor interactions.
Biological Activity
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 257.08 g/mol. Its structure features a brominated benzofuran ring fused with a dihydro moiety and a carboxylate ester functional group, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown that derivatives of benzofurancarboxylic acids, including this compound, possess significant efficacy against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) for various strains have been reported as follows:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These values suggest that the compound demonstrates moderate to strong antibacterial and antifungal properties, making it a candidate for further therapeutic exploration .
The mechanism of action for this compound is believed to involve interactions with bacterial cell membranes and enzymes, potentially disrupting their function. The bromine substitution likely enhances its reactivity and interaction with biological macromolecules.
Case Studies and Research Findings
Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of various synthesized monomeric alkaloids, including methyl 4-bromo-2,3-dihydro-1-benzofuran derivatives. The results indicated that the compound exhibited significant inhibition against several strains compared to standard antibiotics like ampicillin .
In Vivo Studies : Further investigations into the pharmacokinetics (PK) of this compound revealed promising results in terms of solubility and clearance rates in rat models, indicating potential for therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step procedures starting from a benzofuran precursor. Key steps include:
- Bromination : Electrophilic aromatic substitution at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–25°C) .
- Esterification : Introduction of the methyl ester group via reaction with methyl chloroformate (ClCO₂Me) in the presence of a base (e.g., triethylamine) .
- Dihydro modification : Partial hydrogenation of the benzofuran ring using catalysts like palladium on carbon (Pd/C) under hydrogen gas .
Optimization focuses on yield improvement through solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control. Purity is verified via column chromatography and spectroscopic methods.
Basic: How is the molecular structure of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and dihydro ring saturation. For example, the methyl ester at position 7 appears as a singlet (~3.8 ppm in H NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 273.98 for C₁₀H₉BrO₃) .
- X-ray Crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 173 K) refine bond lengths and angles. Software like SHELXL refines the structure, achieving R-factors < 0.05 .
Basic: What are common substitution reactions involving the bromo group in this compound?
Methodological Answer:
The 4-bromo substituent undergoes:
- Suzuki-Miyaura Coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/ethanol solvent at 80°C .
- Nucleophilic Aromatic Substitution : Replacement with amines (e.g., NH₃ in DMF at 120°C) or alkoxides .
Reaction progress is monitored via thin-layer chromatography (TLC), and products are characterized by NMR and MS.
Advanced: How is X-ray crystallography data analyzed to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Single crystals are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Data reduction uses programs like SAINT .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics include R₁ < 0.05 and wR₂ < 0.10 .
- Validation : PLATON checks for missed symmetry and hydrogen bonding patterns. ORTEP-3 generates thermal ellipsoid diagrams to visualize disorder .
Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?
Methodological Answer:
Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) chains or D -type dimers. For example:
- Br···O halogen bonds (3.15 Å) form centrosymmetric dimers .
- C–H···O interactions create layered packing.
Software like Mercury (CCDC) visualizes these networks, while topology analysis (e.g., using TOPOS) quantifies connectivity .
Basic: What in vitro assays are used to screen for biological activity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Controls include reference drugs (e.g., doxorubicin) and solvent blanks. Data is analyzed using GraphPad Prism for dose-response curves.
Advanced: How are mechanistic studies conducted to elucidate catalytic roles in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Pseudo-first-order conditions track reaction rates via HPLC. Activation energy (Eₐ) is calculated using the Arrhenius equation .
- DFT Calculations : Gaussian software optimizes transition-state geometries (B3LYP/6-31G* level) to identify rate-determining steps .
- Isotopic Labeling : C-labeled substrates confirm coupling regiochemistry via NMR isotope shifts.
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Variable Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time).
- Structural Validation : Reconfirm compound purity (HPLC ≥95%) and stereochemistry (circular dichroism) .
- Meta-Analysis : Use tools like RevMan to aggregate data across studies, identifying outliers via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
